molecular formula C14H32N2O6S B14212265 Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate CAS No. 820958-82-5

Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate

Cat. No.: B14212265
CAS No.: 820958-82-5
M. Wt: 356.48 g/mol
InChI Key: VSOAXVIQWSMXNM-UHFFFAOYSA-L
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Description

Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate is an organic ionic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of two pyrrolidinium cations, each substituted with a methoxymethyl and a methyl group, paired with a sulfate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate typically involves the quaternization of 1-methylpyrrolidine with methoxymethyl chloride, followed by the reaction with sulfuric acid to form the sulfate salt. The reaction conditions generally include:

    Quaternization: 1-methylpyrrolidine is reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the quaternary ammonium salt.

    Formation of Sulfate Salt: The resulting quaternary ammonium salt is then treated with sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes, the use of more efficient catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate can undergo various chemical reactions, including:

    Substitution Reactions: The methoxymethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrrolidinium ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines. Reaction conditions typically involve solvents like acetonitrile or dimethylformamide and may require heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide may yield a halomethyl derivative, while oxidation could produce a corresponding N-oxide.

Scientific Research Applications

Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate has several scientific research applications:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound can be used in the study of ion transport and membrane permeability due to its ionic nature.

    Industry: It is utilized in the formulation of ionic liquids and as an additive in electrochemical applications.

Mechanism of Action

The mechanism of action of Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate involves its interaction with molecular targets through ionic and covalent bonding. The sulfate anion can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidinium cations can engage in hydrophobic interactions and van der Waals forces. These interactions can affect the stability, solubility, and reactivity of the compound in various environments.

Comparison with Similar Compounds

Similar Compounds

  • Bis[1-(methoxymethyl)-1-methylpyrrolidinium] carbonate
  • Bis[1-(methoxymethyl)-1-methylpyrrolidinium] chloride
  • Bis[1-(methoxymethyl)-1-methylpyrrolidinium] bromide

Uniqueness

Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate is unique due to its sulfate anion, which imparts distinct solubility and reactivity characteristics compared to other similar compounds with different anions. The presence of the sulfate anion can enhance the compound’s ability to participate in hydrogen bonding and electrostatic interactions, making it particularly useful in applications requiring strong ionic interactions.

Properties

CAS No.

820958-82-5

Molecular Formula

C14H32N2O6S

Molecular Weight

356.48 g/mol

IUPAC Name

1-(methoxymethyl)-1-methylpyrrolidin-1-ium;sulfate

InChI

InChI=1S/2C7H16NO.H2O4S/c2*1-8(7-9-2)5-3-4-6-8;1-5(2,3)4/h2*3-7H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

VSOAXVIQWSMXNM-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCC1)COC.C[N+]1(CCCC1)COC.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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